molecular formula C19H19NO4 B1165798 (S)-Fmoc-β2-homoalanine

(S)-Fmoc-β2-homoalanine

Cat. No.: B1165798
M. Wt: 325.36
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Natural Amino Acids in Modern Synthetic Chemistry

Non-natural amino acids (UAAs) are amino acids not found in the typical protein synthesis machinery of living organisms. Their introduction into synthetic chemistry has revolutionized the field by expanding the chemical diversity and functional possibilities of peptides and other molecules. portlandpress.com Unlike the 20 common proteinogenic amino acids, UAAs can be designed with unique side chains, altered backbones, and specific stereochemistry. qyaobio.com This tailored design allows for the creation of molecules with enhanced stability, improved target selectivity, and novel biological activities. acs.org

The incorporation of UAAs can significantly alter the physicochemical properties of peptides, such as their resistance to enzymatic degradation (proteolysis), membrane permeability, and bioavailability. acs.orgacs.org These modifications are critical in drug discovery, where native peptides often face limitations due to their rapid breakdown in the body. acs.org Furthermore, UAAs serve as valuable tools in protein engineering, enabling the introduction of probes for studying protein structure and function, as well as the development of new biomaterials. portlandpress.comqyaobio.com The synthesis of these custom amino acids remains a challenge, making the development of new and efficient synthetic methods a key area of research. bioascent.com

Contextualizing β-Amino Acids as Fundamental Oligomer Building Blocks

β-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly small change has profound implications for the structure and function of the oligomers (short polymers) they form, known as β-peptides. acs.orgscirp.org

The additional carbon in the backbone of β-amino acids provides greater conformational flexibility compared to α-amino acids. scirp.org This flexibility allows β-peptides to fold into stable and predictable secondary structures, such as helices, that are distinct from those formed by α-peptides. acs.orgscirp.org These well-defined structures, or "foldamers," are of great interest for mimicking the complex architectures of natural proteins and for designing molecules with specific functions. scirp.org

A key advantage of β-peptides is their remarkable stability against enzymatic degradation, a significant hurdle for the therapeutic application of natural peptides. acs.org By combining β-amino acids with α-amino acids, chemists can create hybrid α,β-peptides, which can modulate the biological activity and stability of the parent molecule. acs.org The ability to form diverse and stable secondary structures makes β-amino acids fundamental building blocks for constructing novel oligomers with potential applications in medicinal chemistry and materials science. acs.orgrsc.orgnih.gov

Overview of (S)-Fmoc-β2-Homoalanine as a Key Chiral Synthon

This compound is a specific type of β-amino acid derivative that serves as a chiral synthon—a building block used in chemical synthesis that carries a specific stereochemical configuration. The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group attached to the amino group. This group is stable under many reaction conditions but can be easily removed when needed, making it ideal for use in solid-phase peptide synthesis (SPPS). google.comethz.chnih.gov

The term "β2-homoalanine" indicates that it is a β-amino acid with a methyl side chain attached to the α-carbon (the carbon adjacent to the carboxyl group). researchgate.netethz.ch This specific placement of the side chain influences the conformational preferences of the resulting peptide. Research has shown that β2-amino acids can promote the formation of specific helical structures in peptides. researchgate.net

The combination of its defined stereochemistry, the versatile Fmoc protecting group, and its β2-amino acid structure makes this compound a valuable tool for chemists. It allows for the precise, step-by-step construction of complex peptides with tailored structures and functions. ehu.esrsc.orgacs.org Its use in SPPS facilitates the creation of novel peptidomimetics and other advanced molecules for research and drug development. ethz.chchemimpex.com

Chemical and Physical Properties of this compound

PropertyValue
Synonyms (S)-3-(Fmoc-amino)butyric acid, Fmoc-L-β-homoalanine
CAS Number 193954-26-6 sigmaaldrich.com
Molecular Formula C₁₉H₁₉NO₄ sigmaaldrich.com
Molecular Weight 325.36 g/mol sigmaaldrich.com
Appearance White to off-white or slightly yellowish powder
Purity ≥98.0% (HPLC) sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Research Findings on Related Fmoc-β-Amino Acids

CompoundApplication/FindingReference
Fmoc-β-(2-furyl)-L-alanine Used as a building block in peptide synthesis and drug development due to its unique furan (B31954) ring which enhances reactivity. chemimpex.com chemimpex.com
Fmoc-β-(2-thienyl)-Ala-OH A derivative used in Fmoc solid-phase peptide synthesis. sigmaaldrich.com sigmaaldrich.com
Fmoc-β-Homoamino Acids (General) Synthesized efficiently via ultrasound-promoted Wolff rearrangement, providing high yields for use in solid-phase peptide synthesis. organic-chemistry.org organic-chemistry.org
N-Fmoc-Protected β2- and β3-Amino Acids Used as building blocks for the solid-phase synthesis of β-peptides, which can form helical secondary structures. researchgate.net researchgate.net

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.36

Synonyms

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid; (S)-Fmoc-β2-hAla-OH

Origin of Product

United States

Functionalization and Chemical Derivatization of β2 Homoalanine Scaffolds

Synthesis of N-Substituted β-Homoalanine Derivatives

The synthesis of N-substituted β-homoalanine derivatives is a key strategy for producing poly(β-peptoid)s, which are N-substituted poly-β-alanines. nih.gov While many synthetic routes generate N-substituted monomers prior to polymerization, derivatization of the β-homoalanine scaffold itself is also a viable approach. doi.org A general strategy for the N-alkylation of amino groups under mild conditions utilizes 4 Å molecular sieves as a base to promote the reaction with an appropriate alkyl halide. nih.gov This method has been validated for the side-chain N-alkylation of other Fmoc-protected amino acids and represents a potential pathway for modifying the β-homoalanine nitrogen following the removal of the Fmoc protecting group. nih.gov Such N-substituted derivatives are of significant interest for creating peptidomimetic biomaterials with unique structural and functional properties. nih.gov

Generation of Polymerizable β-Homoalanine N-Carboxyanhydrides (β-NNCAs)

A well-established methodology exists for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs), which are important monomers for the production of poly(β-peptides). illinois.edu This process involves the cyclization of an N-protected β-amino acid, such as (S)-Fmoc-β²-homoalanine, using a dehydrating agent. Phosphorus tribromide has been shown to be effective for this transformation. illinois.edu The reaction yields are influenced by several factors, including substrate concentration and the steric hindrance of the side chain. Research has shown that yields tend to be greater at lower substrate concentrations (<0.1 M) and that larger side chains can have an adverse effect on the efficiency of β-NCA formation. illinois.edu The resulting β-homoalanine-N-carboxyanhydride is a valuable precursor that can undergo ring-opening polymerization to yield optically active poly(β-peptides) capable of forming stable chiral conformations in solution. illinois.edu

Table 1: Synthesis of β-NCAs from N-Cbz-β-Amino Acids This table is based on data for various β-amino acids to illustrate the general synthetic utility and factors affecting yield.

Entry N-Cbz-β-Amino Acid Yield (%)
1 N-Cbz-β-homoalanine 75
2 N-Cbz-β-homovaline 65
3 N-Cbz-β-homoleucine 61
4 N-Cbz-β-homophenylalanine 55

Preparation of Chiral N-Fmoc-β-Amino Alkyl Isonitriles

(S)-Fmoc-β²-homoalanine can be utilized as a starting material for the synthesis of a novel class of optically active N-Fmoc-protected amino isonitriles. nih.gov This transformation involves the direct conversion of the carboxylic acid group of the Fmoc-β-amino acid into an isocyano group. nih.gov The resulting N-urethane-protected amino isonitriles have been isolated as stable, solid compounds that are fully characterizable. nih.gov These chiral isonitriles are not merely synthetic curiosities; they serve as valuable intermediates in further chemical reactions. For instance, they have been successfully used in the synthesis of 1-substituted tetrazole analogues of amino acids through a [2+3] cycloaddition reaction with trimethylsilyl (B98337) azide (B81097). nih.gov

Development of β²,²-Amino Acids with Quaternary Stereocenters

The β²-homoalanine scaffold is a foundational structure for the synthesis of more complex β²,²-amino acids, which contain a quaternary carbon stereocenter at the C2 position. The construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov One successful approach involves a palladium-catalyzed decarboxylative allylation of 4-substituted isoxazolidin-5-ones, which effectively builds the quaternary center. nih.gov The resulting β²,²-amino acids can then be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). nih.gov An alternative organocatalytic method has also been developed, featuring an enantioselective aminomethylation of ketenes with N,O-acetals, catalyzed by a chiral phosphoric acid. nih.gov This protocol provides an atom-economic and practical route to access β²,²-amino esters bearing the desired quaternary stereocenter in high enantiomeric ratios. nih.gov

Incorporation into Heterocyclic β-Amino Acid Structures

The functional groups and carbon backbone of β²-homoalanine make it an attractive precursor for incorporation into various heterocyclic structures. The field of medicinal chemistry has seen significant use of β-amino acid moieties in the design of bioactive ligands and novel biomaterials, including those containing heterocyclic rings such as thiazoles and pyrrolidines. mdpi.com For example, structures like (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid represent a class of β²,³-amino acid heterocyclic derivatives. mdpi.com By applying established cyclization strategies, the (S)-Fmoc-β²-homoalanine scaffold could be used to generate novel heterocyclic systems. The amino group, carboxylic acid, and carbon backbone can all participate in ring-forming reactions, opening pathways to new classes of compounds with potential biological activity. mdpi.com

Applications in Peptide and Peptidomimetic Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. peptide.comelsevierpure.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. du.ac.in The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to modern SPPS, offering mild deprotection conditions that are compatible with a wide range of amino acid derivatives, including (S)-Fmoc-β²-homoalanine. chempep.comscispace.com

The incorporation of β-amino acids like (S)-Fmoc-β²-homoalanine into a peptide sequence presents unique challenges compared to standard α-amino acids. The additional methylene (B1212753) group in the backbone can increase steric hindrance, potentially leading to slower and less efficient coupling reactions. nih.gov To overcome these "difficult couplings," several optimization strategies are employed.

Researchers often utilize more potent coupling reagents to drive the reaction to completion. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are effective, phosphonium- and aminium-based reagents are preferred for challenging steps. bachem.com These include reagents such as Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and HATU. chempep.combachem.com These compounds achieve high coupling rates and can overcome the steric challenges posed by β-amino acids. bachem.comcreative-peptides.com

Further optimization can be achieved by adjusting reaction conditions. Strategies include:

Increased Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of molecular interactions and improve coupling efficiency. biotage.com

Double Coupling: The coupling step is performed twice to ensure that all available amino groups on the resin-bound peptide have reacted. biotage.com This is particularly useful after sterically hindered residues.

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help achieve higher yields.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates and enhance coupling efficiency, proving particularly effective for incorporating sterically demanding residues like cyclic β-amino acids. acs.orgnih.gov

These methods are summarized in the table below.

StrategyDescriptionRationale
Potent Coupling Reagents Use of aminium/phosphonium salts (e.g., HATU, HBTU, PyBOP) instead of or in addition to carbodiimides (e.g., DIC). chempep.combachem.comThese reagents form highly reactive active esters, overcoming the steric hindrance of β-amino acids for more efficient amide bond formation.
Double Coupling Repeating the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step. biotage.comEnsures the reaction goes to completion, minimizing the formation of deletion sequences where an amino acid is missing.
Increased Concentration Increasing the molarity of the Fmoc-amino acid and coupling reagents in the solvent (e.g., DMF). biotage.comDrives the reaction equilibrium toward the product side, enhancing the rate and efficiency of coupling, especially for longer peptides.
Microwave Irradiation Applying microwave energy to the reaction vessel during the coupling step. acs.orgnih.govSignificantly reduces reaction times and can improve yields for difficult couplings by efficiently transferring energy to the polar solvent and reactants.

This table is generated based on data from multiple sources to provide an overview of common optimization strategies in SPPS.

A significant challenge in Fmoc-based SPPS is the potential for base-catalyzed side reactions. The repeated use of a piperidine (B6355638) solution to remove the Fmoc group can lead to undesirable outcomes.

Aspartimide formation is a notorious side reaction that occurs specifically at aspartic acid (Asp) residues, where the backbone nitrogen attacks the side-chain ester, forming a cyclic imide intermediate. nih.gov This intermediate can then reopen to yield not only the desired α-peptide but also β-peptides and epimerized products, which are often difficult to separate from the target peptide. While this reaction is specific to Asp residues, it underscores the general sensitivity of peptide synthesis to base-induced side reactions.

Epimerization , or the loss of stereochemical integrity at the α-carbon, is a more general concern, particularly during the activation and coupling of an amino acid. chempep.com The urethane-based Fmoc protecting group is specifically designed to suppress this type of racemization. nih.gov However, the risk can increase under the more forcing conditions required for difficult couplings, such as those involving β-amino acids. The use of strong bases like N,N-Diisopropylethylamine (DIPEA) in combination with certain coupling reagents can elevate the risk of epimerization. chempep.com To mitigate this, chemists may opt for additives like ethyl cyano(hydroxyimino)acetate (Oxyma Pure) or use weaker, sterically hindered bases such as 2,4,6-collidine. bachem.commesalabs.com

Design and Construction of β-Peptides and α/β-Peptides (Foldamers)

The incorporation of (S)-Fmoc-β²-homoalanine enables the synthesis of "foldamers"—unnatural oligomers with a strong propensity to adopt specific, well-defined secondary structures, much like natural peptides and proteins. news-medical.netnih.gov By blending β-amino acids with conventional α-amino acids, researchers can create novel peptide backbones with tailored properties. nih.gov

By strategically inserting (S)-Fmoc-β²-homoalanine into a sequence of α-amino acids, chemists can construct α/β-hybrid peptides. The presence of the β²-amino acid, with its extra backbone carbon, alters the peptide's torsional angles and hydrogen bonding patterns. This modification allows for the creation of new helical and sheet-like structures that are not accessible to natural peptides.

A notable example is the construction of α/β-peptides composed of alternating L-α-alanine and (S)-β²-homoalanine residues. Research has shown that such sequences can adopt a well-defined 11/9-helical structure, a novel fold stabilized by a unique hydrogen-bonding network. elsevierpure.com This demonstrates how the precise placement of a β²-amino acid can be used to control the global conformation of a peptide chain, leading to predictable and stable three-dimensional architectures. nih.gov

A primary goal of foldamer research is to create molecules that can mimic the function of biologically active peptides. Many critical protein-protein interactions are mediated by α-helical domains. nih.gov α/β-Peptides containing building blocks like (S)-Fmoc-β²-homoalanine have proven to be excellent mimics of α-helices. nih.gov

By designing α/β-peptides with a specific sequence pattern (e.g., an ααβαααβ repeat), it is possible to create a foldamer where the side chains project from the backbone in a spatial arrangement that closely resembles the surface of an α-helix. nih.govnih.gov This structural mimicry allows the foldamer to bind to the same protein partners as the natural α-helical peptide. This approach has been successfully used to design α/β-peptide inhibitors of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govnih.gov These synthetic foldamers can mimic the binding of pro-apoptotic BH3-only proteins to their anti-apoptotic partners, demonstrating functional mimicry of a natural protein-protein interaction. nih.govamazonaws.com

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the dramatic increase in their resistance to enzymatic degradation. nih.govfluorochem.co.uk Natural peptides (α-peptides) are often poor drug candidates because they are rapidly broken down by proteases in the body. nih.govnih.gov

Proteases are highly specific enzymes that have evolved to recognize and cleave the amide bonds between L-α-amino acids. The altered backbone structure of peptides containing β-amino acids, such as β²-homoalanine, disrupts the precise geometry required for protease recognition and binding. nih.gov As a result, peptide bonds involving a β-amino acid, and often adjacent bonds as well, are resistant to cleavage. nih.gov

Studies have consistently shown that β-peptides and α/β-peptides exhibit exceptional stability in the presence of various peptidases. nih.govnih.gov This proteolytic resistance translates directly to a longer half-life in biological systems, which is a highly desirable property for therapeutic agents. For example, α/β-peptide analogues of hormonal peptides have been shown to produce a more sustained biological effect in vivo compared to their natural α-peptide counterparts, an outcome attributed directly to their enhanced stability against enzymatic degradation. nih.gov

Peptide TypeBackbone CompositionSusceptibility to ProteasesBiological Half-LifeReference
α-Peptide Exclusively α-amino acidsHighShort nih.govnih.gov
β-Peptide Exclusively β-amino acidsVery Low / NoneLong nih.govnih.gov
α/β-Peptide Mix of α- and β-amino acidsLow to ModerateExtended nih.govnih.gov

This table summarizes the general relationship between peptide backbone composition and proteolytic stability based on findings from multiple sources.

Development of Peptidomimetic Agents for Biological Research Applications

(S)-Fmoc-β2-homoalanine serves as a crucial component in the generation of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. The incorporation of this β-amino acid can impart desirable properties such as enhanced metabolic stability, constrained conformations, and improved biological activity.

Strategies for Modulating Receptor Affinity and Selectivity

The introduction of (S)-β2-homoalanine into peptide sequences provides a powerful strategy for fine-tuning receptor binding affinity and selectivity. The altered backbone geometry, compared to α-amino acids, can induce specific secondary structures that may favor interaction with a particular receptor subtype.

A notable example is the investigation of β2-homo-amino acid substitutions in the µ-selective opioid tetrapeptide TAPP (H-Tyr-d-Ala-Phe-Phe-NH2). nih.govnih.gov A systematic scan involving the replacement of each amino acid with its (S)-β2-homo-amino acid counterpart revealed significant effects on µ-opioid receptor (MOR) and δ-opioid receptor (DOR) affinity. The following table summarizes the binding affinities of the TAPP analogues.

Peptide AnaloguePosition of SubstitutionAmino Acid SubstitutedMOR Affinity (IC50, nM)DOR Affinity (IC50, nM)
TAPP (Parent Peptide)--11.2 ± 6.3>10000
[(S)-β2hTyr¹]-TAPP1Tyr338.8 ± 5.1>10000
[(S)-β2hAla²]-TAPP2d-Ala>10000>10000
[(S)-β2hPhe³]-TAPP3Phe115.5 ± 4.5>10000
[(S)-β2hPhe⁴]-TAPP4Phe12.3 ± 2.1>10000

Data compiled from a study on a β2-Homo-Amino Acid Scan of a µ-Selective Opioid Tetrapeptide. nih.gov

The data clearly indicates that the position of the β2-homo-amino acid substitution is critical. While substitution at the second position with (S)-β2-homoalanine led to a dramatic loss of affinity, incorporating (S)-β2-homophenylalanine at the fourth position resulted in an analogue with µ-opioid receptor affinity comparable to the parent peptide. nih.gov This highlights the potential of using (S)-β2-homoalanine and its derivatives to systematically probe the structural requirements for receptor binding and to develop ligands with improved selectivity.

Probing and Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, making them attractive targets for therapeutic intervention. nih.govnih.gov Peptidomimetics containing β-amino acids like (S)-β2-homoalanine can adopt well-defined secondary structures, such as helices and turns, which can mimic the binding epitopes of natural proteins. sdu.dk This allows them to act as probes to study PPIs or as modulators to inhibit or stabilize these interactions.

The constrained conformation imparted by β-amino acids can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity. While direct studies employing this compound for specific PPIs are emerging, the principles established with other conformationally constrained amino acids suggest its significant potential in this area. The ability to create specific and stable secondary structures is a key strategy in the design of PPI modulators.

Design of Enzyme Inhibitors and Biochemical Probes

The development of enzyme inhibitors is a cornerstone of drug discovery. nih.gov Fmoc-protected amino acids themselves have been identified as a scaffold for designing selective enzyme inhibitors. For instance, various Fmoc-amino acids have been shown to be selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. nih.gov

The inhibitory potential of these compounds is attributed to the structural resemblance of the Fmoc group to known cholinesterase inhibitors. The amino acid side chain and its stereochemistry can then be modified to enhance potency and selectivity. This provides a strong rationale for exploring this compound and its derivatives as potential enzyme inhibitors. The β-amino acid structure could offer unique interactions within the enzyme's active site, leading to novel inhibitory profiles.

Fmoc-Amino AcidEnzyme TargetInhibitory Activity (Ki or IC50)
Fmoc-TryptophanButyrylcholinesteraseKi = 1.2 µM
Fmoc-LeucineButyrylcholinesteraseKi = 4.3 µM
Fmoc-LysineButyrylcholinesteraseKi = 5.8 µM

Data from a study evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. nih.gov

Engineering of Antimicrobial Peptidomimetics

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules, but their therapeutic potential is often limited by their susceptibility to proteolytic degradation. nih.gov Incorporating unnatural amino acids like (S)-β2-homoalanine is a well-established strategy to enhance the stability of peptides against proteases.

Furthermore, the Fmoc group itself can contribute to antimicrobial activity. Studies have shown that Fmoc-conjugated amino acids can exhibit antibacterial effects, often correlated with their surfactant properties. rsc.orgmdpi.com The combination of the inherent antimicrobial potential of the Fmoc moiety and the proteolytic resistance conferred by the β-amino acid backbone makes this compound a highly attractive building block for the engineering of robust and effective antimicrobial peptidomimetics.

Contributions to the Expanding Repertoire of Unnatural Amino Acid Libraries

The creation of large and diverse combinatorial libraries of unnatural peptides is a powerful tool for the discovery of new therapeutics. This compound and other β-amino acids significantly expand the chemical space accessible for library synthesis.

Recent advancements have demonstrated the feasibility of incorporating β2-homo-amino acids, including (S)-β2-homoalanine, into macrocyclic peptides through ribosomal synthesis. nih.gov This breakthrough allows for the creation of large, natural product-like libraries for screening against a wide range of biological targets. The compatibility of (S)-β2-homoalanine with ribosomal translation opens up new avenues for the development of novel peptide-based drugs. The successful incorporation of multiple (S)-β2hAla units into a single macrocycle confirms the suitability of this class of β-amino acids for the development of large-scale macrocyclic peptide libraries. nih.gov This contribution is crucial for accessing novel chemical matter and identifying ligands for previously "undruggable" targets.

Conformational Analysis and Structural Characterization of β2 Homoalanine Containing Oligomers

Investigation of Induced Helical and Extended Secondary Structures in β-Peptides

The substitution pattern along the backbone of β-peptides is a critical determinant of their secondary structure. The position of the side chain, distinguishing β²- from β³-amino acids, plays a pivotal role in directing the folding of the oligomer into specific helical or extended conformations.

While β³-peptides are well-known for their strong propensity to form the 3₁₄-helix, a structure characterized by a 14-membered hydrogen-bonded ring, the influence of β²-amino acids on helical structures is more nuanced. In the context of α/β-peptides with alternating residue types, (S)-β²-homoalanine has been shown to promote the formation of an 11/9-helix. nih.gov This non-traditional helix is stabilized by two types of intramolecular hydrogen bonds.

Furthermore, when β²-amino acids are alternated with β³-residues, they can give rise to a novel right-handed 12/10-helix. This structure is characterized by the presence of both 10- and 12-membered hydrogen-bonded rings. In general, helices formed from β²-peptides exhibit an opposite chirality (P-helix) compared to those formed from β³-peptides and are often considered to be less stable.

Circular dichroism (CD) studies on α/β-peptides have suggested that the incorporation of β²-residues can be helix-destabilizing relative to their β³-counterparts. researchgate.net The extent of this destabilization appears to be dependent on the identity of the side chain. For instance, in a series of isomeric α/β-peptides, the mean residue ellipticity ([θ]) at 207 nm was used to determine the apparent helicity. The results indicated that substitutions with different β²-amino acids led to varying degrees of helical content. researchgate.net

Table 1: Apparent Helicity of α/β-Peptides with β²-Residue Substitutions as Determined by Circular Dichroism Spectroscopy. researchgate.net

Peptideβ²-Residue Substitution[θ]₂₀₇ (deg cm² dmol⁻¹)Apparent Helicity (%)
Parent Peptide (all β³)None-25,000100
Peptide with single β²-hLeuβ²-homoleucine-24,00096
Peptide with single β²-hValβ²-homovaline-18,00072
Peptide with two β²-residues (hLeu, hVal)β²-homoleucine and β²-homovaline-15,00060

β-Turns are crucial secondary structure motifs that allow a peptide chain to reverse its direction. These structures are characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. The propensity to form a specific type of β-turn (e.g., type I, type II) is influenced by the amino acid sequence within the turn, including the chirality and conformational constraints of the residues.

While extensive research has been conducted on the turn-inducing properties of various α-amino acids, particularly proline, the specific influence of β²-homoalanine on turn-like conformations is less well-documented. However, the general principles of β-turn formation suggest that the stereochemistry and steric bulk of the side chain at the i+1 and i+2 positions are critical. The ethyl side chain of β²-homoalanine, being relatively small and non-polar, is not expected to impose significant steric hindrance that would preclude the formation of common turn types. The conformational preferences of the peptide backbone, as dictated by the β²-substitution pattern, would be the primary determinant of the geometry of any turn structures.

Role of Side Chain Topography in Macromolecular Folding Behavior

The size, shape, and chemical nature of the amino acid side chains play a fundamental role in directing the folding of a polypeptide chain into its unique three-dimensional structure. In β-peptides, the positioning of the side chain at either the Cα (β²) or Cβ (β³) position has profound implications for the resulting secondary structure.

Moreover, the identity of the side chain in β²-amino acids has been observed to modulate the helical propensity of α/β-peptides. researchgate.net This indicates that even subtle differences in side chain topography can have a significant impact on the conformational equilibrium of the peptide backbone.

Spectroscopic and Spectrometric Techniques for Conformational Elucidation (e.g., Circular Dichroism, FT-IR in oligomer context)

Spectroscopic techniques are indispensable tools for investigating the secondary structure of peptides and proteins in solution. Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly powerful for characterizing the conformational properties of β-peptide oligomers.

Circular Dichroism (CD) Spectroscopy is highly sensitive to the chiral environment of the peptide backbone and is therefore an excellent method for identifying and quantifying different types of secondary structures. For instance, α-helices typically exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. In the study of α/β-peptides containing β²-residues, CD spectroscopy was employed to assess the impact of these residues on helicity by monitoring the mean residue ellipticity at 207 nm. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration. The frequency of the amide I band is sensitive to the secondary structure of the peptide.

Table 2: Typical Amide I Band Frequencies for Different Peptide Secondary Structures.

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640 (strong band) and 1680 - 1700 (weak band for antiparallel sheets)
β-Turn1660 - 1685
Random Coil~1645

By analyzing the position and shape of the amide I band, researchers can determine the predominant secondary structure of β²-homoalanine-containing oligomers. Deconvolution of the amide I band can provide a quantitative estimation of the percentage of each secondary structure element present in the peptide.

Studies on Intramolecular Hydrogen Bonding in β-Amino Acid Derivatives

Intramolecular hydrogen bonds are a key stabilizing force in the secondary structures of peptides. In β-peptides, the additional carbon atom in the backbone allows for the formation of different types of hydrogen-bonded rings compared to α-peptides. The stability of these hydrogen bonds is influenced by factors such as the nature of the side chain and the surrounding solvent.

Studies on β-alanine derivatives have shown that intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations in the gas phase. However, in solution, there is a competition between the formation of intramolecular hydrogen bonds and the interaction of the peptide with solvent molecules (solvation). The strength of the intramolecular hydrogen bond and the polarity of the solvent will determine the conformational equilibrium. For β-amino acid derivatives, solvation of the charged termini can either weaken or strengthen the intramolecular C=O···H-N hydrogen bond. rsc.org While specific experimental data on the intramolecular hydrogen bonding of β²-homoalanine derivatives is limited, the principles derived from studies of other β-amino acids are applicable. The ethyl side chain of β²-homoalanine is not expected to directly participate in hydrogen bonding, but its steric and electronic effects can influence the geometry and stability of the hydrogen-bonded backbone.

Theoretical and Computational Investigations of β2 Homoalanine and Its Oligomers

Computational Modeling of β-Peptide Structures and Folding Propensities

Computational modeling, particularly molecular dynamics (MD) simulations, is a cornerstone for studying the conformational preferences and folding landscapes of β-peptides. nih.gov These simulations model the interactions between atoms over time, allowing researchers to observe how peptides fold into secondary structures like helices, turns, and sheets. nih.govplos.org

The accuracy of these simulations depends heavily on the chosen force field, which is a set of parameters describing the potential energy of the system. Different force fields can yield varying predictions regarding the stability of specific secondary structures. nih.gov For instance, studies comparing multiple force fields have shown different propensities for forming α-helical versus β-sheet structures for the same peptide sequence. nih.gov

Key research findings in this area include:

Secondary Structure Propensity: Simulations are used to predict whether a given β-peptide sequence will adopt a specific fold. This is critical for designing foldamers that mimic the structure of natural proteins. nih.gov

Folding Nucleation: Computational models can help identify "folding nuclei"—short segments within a peptide chain that initiate the folding process. Studies suggest that β-turns, in particular, can act as nucleation sites, guiding the formation of β-hairpins and sheets. plos.orgnih.gov

Backbone Solvation: The interaction of the peptide backbone with solvent molecules is a major determinant of folding propensity. Computational methods can calculate the electrostatic solvation free energy (ESF) to quantify how side chains affect the access of water to the peptide backbone, which in turn influences the stability of β-strands. pnas.org

Table 1: Comparison of Common Molecular Dynamics Force Fields in Peptide Folding Simulations nih.gov
Force Field FamilyTypical CharacteristicsObserved Propensities in Simulations
AMBERWidely used for proteins and nucleic acids; continuously refined.Can show strong helical propensities in some variants.
CHARMMKnown for its good balance in representing different secondary structures.Often provides results that converge well with experimental data for both helices and sheets.
GROMOSDeveloped for biomolecular systems, with a focus on free energy calculations.May favor more compact or collapsed structures over extended β-sheets in some cases.
OPLSOptimized for liquid simulations, providing good descriptions of solvation.Generally performs well in predicting both α-helical and β-sheet content.

Application of Density Functional Theory (DFT) and Hartree-Fock (HF) Methods to β-Amino Acid Conformations

Quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to perform high-accuracy calculations on the conformational energies of individual β-amino acid residues. These methods provide a detailed understanding of the intrinsic structural preferences dictated by the molecule's electronic structure. researchgate.net

Hartree-Fock (HF) Method: This is an ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It systematically accounts for electron exchange but neglects electron correlation, which can be a limitation for achieving high accuracy in absolute energies. wikipedia.orggithub.io

Density Functional Theory (DFT): DFT is a method where the energy of the system is calculated as a functional of the electron density. uni-frankfurt.de It includes effects of electron correlation at a lower computational cost than traditional wavefunction-based methods, making it a widely used tool for conformational analysis. nih.govresearchgate.net

In a comparative study on β-amino acid conformations, both HF and DFT methods were used to optimize geometries and calculate relative energies. researchgate.net The research indicated that for β-amino acids in a model peptide environment, β³-structures (where the side chain is on the carbon adjacent to the nitrogen) are often slightly more stable than the corresponding β²-structures like β²-homoalanine. researchgate.net Intramolecular hydrogen bonding was identified as a key factor in stabilizing certain conformations. researchgate.net

Table 2: Theoretical Methods in β-Amino Acid Conformational Analysis researchgate.net
MethodPrincipleApplication to β-Amino AcidsKey Findings
Hartree-Fock (HF)Approximates the N-body wavefunction using a single Slater determinant; considers electron exchange. wikipedia.orgUsed to find stable geometries and relative energies of different dihedral angle conformations.Identifies low-energy conformers; provides a baseline for more advanced calculations.
Density Functional Theory (DFT)Calculates system energy based on electron density; includes electron correlation effects. uni-frankfurt.deProvides more accurate energetic ordering of conformers compared to HF.Confirms the importance of intramolecular hydrogen bonds and shows that solvation generally stabilizes conformations. researchgate.net

Mechanistic Insights into Synthetic Transformations via Computational Chemistry

Computational chemistry is a valuable tool for elucidating the reaction mechanisms of synthetic transformations used to produce β-amino acids. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. researchgate.net

For example, the mechanism for a biomimetic 1,2-amino migration to form γ-substituted β-amino acids was investigated using theoretical analysis. researchgate.net These studies can confirm or refute proposed mechanisms based on experimental observations. Computational approaches can calculate activation energies, which helps in understanding reaction kinetics and optimizing reaction conditions.

A notable application is the use of automated reaction path searching methods, such as the Artificial Force Induced Reaction (AFIR) method. This technique can explore complex reaction networks to discover plausible pathways for product formation without prior assumptions. chemrxiv.org In the synthesis of β-amino acids utilizing the CO₂ radical anion, an automated search confirmed the feasibility of the proposed reaction pathway. chemrxiv.org Such insights are crucial for developing novel and efficient synthetic routes. illinois.edu

Analysis of Solvent Effects on Conformational Stability and Reactivity

The surrounding solvent environment profoundly influences the conformational stability and folding behavior of β-peptides. aps.orgnih.gov Computational models account for these effects using either explicit or implicit solvent models.

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the simulation box. This is computationally intensive but provides the most detailed picture of solvent-peptide interactions, such as specific hydrogen bonds. aps.org

Implicit Solvent Models: The solvent is treated as a continuous medium with a given dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent. nih.gov

Studies have shown that different solvents can dramatically alter the preferred conformation of a peptide. rsc.org For example, a peptide that adopts a helical conformation in a nonpolar solvent like chloroform (B151607) might favor a β-hairpin or an unfolded state in polar solvents like dimethyl sulfoxide (B87167) (DMSO) or water. rsc.org This is because polar solvents can effectively form hydrogen bonds with the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that stabilize folded structures. aps.org Computational investigations have demonstrated that solvation generally stabilizes peptide conformations relative to the gas phase. researchgate.net

Table 3: Influence of Solvent on Peptide Conformation aps.orgrsc.org
SolventSolvent TypeEffect on Peptide StructureComputational Observation
ChloroformNonpolar aproticPromotes intramolecular hydrogen bonds.Favors stable, folded structures like helices. rsc.org
MethanolPolar proticCan act as both hydrogen bond donor and acceptor.Decreases polyproline II (PPII) propensity and increases β-strand population. aps.org
DMSOPolar aproticStrong hydrogen bond acceptor.Can stabilize β-hairpin and other turn-like conformations. rsc.org
WaterPolar proticStrongly competes for hydrogen bonds with the peptide backbone.Often leads to a mixture of conformations or favors extended/unfolded states. aps.orgrsc.org

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthetic Methodologies for β2-Homoalanine Analogues

The development of efficient and highly stereoselective methods for the synthesis of β2-amino acids, including β2-homoalanine analogues, is a critical area of ongoing research. While traditional methods can be multi-step and require hazardous reagents, modern synthetic chemistry is paving the way for more streamlined and sustainable approaches. rsc.org

Future advancements are expected to focus on several key areas:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. rsc.orgmdpi.com Chiral organocatalysts can facilitate the enantioselective synthesis of β2-homoalanine precursors with high levels of stereocontrol, avoiding the need for chiral auxiliaries or expensive transition metal catalysts. mdpi.com Research in this area is likely to yield more efficient and scalable routes to (S)-Fmoc-β2-homoalanine and its derivatives.

Transition Metal Catalysis: Catalytic asymmetric methods employing transition metals like copper, nickel, and rhodium continue to evolve. rsc.orgchinesechemsoc.org These methods, which include asymmetric hydrogenation and conjugate additions, offer powerful tools for establishing the stereochemistry at the β-carbon. rsc.org Ongoing research is aimed at developing catalysts with higher turnover numbers and broader substrate scopes, which will be beneficial for the synthesis of a diverse range of β2-homoalanine analogues.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity and mild reaction conditions. Future research may explore the use of engineered enzymes for the stereoselective synthesis of β2-homoalanine precursors, providing a green and efficient alternative to traditional chemical methods.

Synthetic ApproachKey FeaturesPotential Advantages for β2-Homoalanine Synthesis
Organocatalysis Use of small, chiral organic molecules as catalysts.Metal-free, often milder reaction conditions, high enantioselectivity.
Transition Metal Catalysis Employs catalysts based on metals like copper, nickel, and rhodium.High efficiency, good control over stereochemistry, broad applicability.
Biocatalysis Utilizes enzymes to catalyze specific reactions.High stereospecificity, environmentally friendly, mild reaction conditions.

Expansion of Applications in Advanced Bioactive Molecule Design

The incorporation of this compound into peptides and peptidomimetics offers exciting possibilities for the design of new therapeutic agents and research tools. The β-amino acid structure provides inherent resistance to degradation by proteases, a significant advantage for developing peptide-based drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Emerging research is likely to focus on the following areas:

Peptidomimetics with Enhanced Stability: By replacing α-amino acids with β-amino acids like β2-homoalanine, researchers can create peptides that are less susceptible to enzymatic cleavage. researchgate.net This can lead to the development of drugs with longer half-lives in the body.

Conformational Control of Peptides: The additional methylene (B1212753) group in the backbone of β-amino acids provides greater conformational flexibility compared to their α-analogues. nih.gov However, when incorporated into a peptide chain, they can also induce specific secondary structures, such as helices and turns. nih.gov This ability to control the three-dimensional shape of a peptide is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov The relatively small and non-polar side chain of β2-homoalanine can be used to fine-tune the local conformation of a peptide without introducing significant steric bulk.

Inhibition of Protein-Protein Interactions: Many disease processes are driven by specific interactions between proteins. Peptides that can mimic one of the interacting partners can be used to disrupt these interactions and thus act as therapeutic agents. nih.gov The unique conformational properties of peptides containing β2-homoalanine could be exploited to design potent and specific inhibitors of protein-protein interactions. nih.gov

Integration into Functional Materials and Nanotechnology

The self-assembly of Fmoc-amino acids into well-ordered nanostructures has emerged as a powerful strategy for the creation of functional biomaterials. researchgate.netnih.govnih.govrsc.org The Fmoc group, with its large aromatic surface area, drives the self-assembly process through π-π stacking interactions, while the amino acid portion can participate in hydrogen bonding. nih.govnih.govrsc.org

Future research in this area is expected to explore:

Hydrogel Formation: Fmoc-amino acids, including those with small side chains, can self-assemble in aqueous solutions to form hydrogels. nih.govnih.govrsc.org These materials, which have a high water content, are biocompatible and have potential applications in tissue engineering, drug delivery, and 3D cell culture. researchgate.netnih.gov The specific properties of the hydrogel, such as its stiffness and stability, can be tuned by the choice of the amino acid. The use of this compound could lead to hydrogels with unique mechanical and biological properties.

Nanofiber and Nanotube Fabrication: The self-assembly of Fmoc-β2-homoalanine can also lead to the formation of nanofibers and nanotubes. These one-dimensional nanostructures have a high aspect ratio and can be used as scaffolds for tissue regeneration, as components in biosensors, or as templates for the synthesis of other nanomaterials.

Stimuli-Responsive Materials: By incorporating functional groups into the β2-homoalanine side chain or by co-assembling it with other molecules, it may be possible to create materials that respond to external stimuli such as pH, temperature, or light. These "smart" materials could have applications in targeted drug delivery and diagnostics.

NanomaterialDriving Forces for AssemblyPotential Applications
Hydrogels π-π stacking of Fmoc groups, hydrogen bonding.Tissue engineering, drug delivery, 3D cell culture.
Nanofibers/Nanotubes Controlled self-assembly into one-dimensional structures.Scaffolds for tissue regeneration, biosensors, nanotemplating.
Stimuli-Responsive Materials Incorporation of responsive functional groups.Targeted drug delivery, diagnostics, "smart" biomaterials.

Development of Novel Conjugation and Chemical Labeling Strategies

The ability to selectively modify peptides and proteins is essential for a wide range of applications in chemical biology, from studying protein function to developing new diagnostic and therapeutic agents. The unique structure of β2-homoalanine can be leveraged to develop novel conjugation and labeling strategies.

Emerging research avenues include:

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgaatbio.comnih.govnih.gov By introducing a bioorthogonal functional group into the side chain of β2-homoalanine, it would be possible to selectively label or conjugate peptides containing this amino acid. wikipedia.orgaatbio.comnih.govnih.gov This could be achieved through the synthesis of this compound analogues bearing, for example, an azide (B81097) or an alkyne group.

Site-Specific Labeling: The incorporation of a uniquely reactive β2-homoalanine analogue into a peptide or protein would allow for site-specific labeling with a wide variety of probes, including fluorophores, biotin, or drug molecules. rsc.orgresearchgate.net This level of control is difficult to achieve with native amino acids.

Peptide-Drug Conjugates: The development of peptide-drug conjugates is a promising strategy for targeted cancer therapy. By attaching a cytotoxic drug to a peptide that specifically binds to a tumor cell receptor, the drug can be delivered directly to the site of action, minimizing side effects. Novel conjugation strategies involving β2-homoalanine could facilitate the creation of more stable and effective peptide-drug conjugates.

StrategyDescriptionPotential Impact
Bioorthogonal Chemistry Chemical reactions that do not interfere with biological processes.Enables highly specific labeling and conjugation in complex biological systems.
Site-Specific Labeling Modification at a single, defined position in a peptide or protein.Provides precise control over the placement of labels for imaging and functional studies.
Peptide-Drug Conjugates Covalent attachment of a drug to a targeting peptide.Enhances the targeted delivery of therapeutics, potentially reducing side effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Fmoc-β2-homoalanine, and how is its optical purity validated?

  • Methodological Answer : Synthesis typically involves reacting Fmoc-OSu with β2-homoalanine under basic conditions (e.g., NaHCO₃ in acetone/water) to introduce the Fmoc protecting group. Post-reaction, the product is purified via acid-base extraction (using 1 M KHSO₄ for acidification and diethyl ether for phase separation) . Optical purity is validated using chiral HPLC, comparing retention times with authentic standards, and confirmed via specific rotation measurements (e.g., [α]D = -56.7° in CHCl₃) .

Q. How should this compound be stored to maintain stability during peptide synthesis?

  • Methodological Answer : The compound should be stored desiccated at -20°C to prevent hydrolysis of the Fmoc group. Prior to use, dissolve in water or 1% acetic acid (if solubility permits) and avoid prolonged exposure to basic conditions to minimize premature deprotection .

Q. What analytical techniques are critical for characterizing this compound in crude reaction mixtures?

  • Methodological Answer : Thin-layer chromatography (TLC) using EtOAc/hexane (1:1) is employed to monitor reaction progress. High-resolution ¹H/¹³C NMR (e.g., 600 MHz) confirms structural integrity, with characteristic signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and β-amino acid backbone . Mass spectrometry (MS-ESI) verifies molecular weight (e.g., m/z 311.3 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies are effective in minimizing Fmoc-β-Ala-OH byproduct formation during this compound synthesis?

  • Methodological Answer : Byproduct formation via Lossen rearrangement of Fmoc-OSu can be suppressed by optimizing reaction stoichiometry (e.g., limiting excess Fmoc-OSu) and using branched amino acid substrates, which sterically hinder undesired pathways. Post-synthesis, impurities are removed via iterative aqueous-organic extractions and monitored via HPLC (98% purity threshold) .

Q. How can NMR and chiral chromatography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : ¹H-NMR coupling constants (e.g., J-values for cyclopropane protons) and NOESY correlations differentiate diastereomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >95% enantiomeric excess (ee) by comparing elution profiles with known standards .

Q. What are the implications of incorporating this compound into peptide backbones for secondary structure studies?

  • Methodological Answer : β-amino acids like β2-homoalanine introduce conformational constraints, favoring helical or turn structures distinct from α-peptides. Circular dichroism (CD) and X-ray crystallography are used to analyze backbone modifications. For example, β2-residues in hormonamycin analogs alter bioactivity by disrupting native folding .

Q. How does racemization during solid-phase peptide synthesis (SPPS) impact this compound incorporation?

  • Methodological Answer : Racemization is mitigated using low-temperature coupling (0–4°C) with HOBt/DIC activation. Post-assembly, Edman degradation or LC-MS/MS monitors epimerization at the β-carbon. Basic deprotection steps (e.g., piperidine) are minimized to preserve stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.